Benzyl 1H,1H-heptafluorobutyl sulfide
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Overview
Description
Benzyl 1H,1H-heptafluorobutyl sulfide is a chemical compound with the molecular formula C11H9F7S and a molecular weight of 306.246 g/mol . This compound belongs to the class of organosulfur compounds, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1H,1H-heptafluorobutyl sulfide can be synthesized via the reaction between benzyl Grignard reagents and phosphinic acid thioesters . The reaction typically involves the nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester, resulting in the formation of the desired sulfide compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1H,1H-heptafluorobutyl sulfide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzyl or heptafluorobutyl derivatives.
Scientific Research Applications
Benzyl 1H,1H-heptafluorobutyl sulfide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 1H,1H-heptafluorobutyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions and the nature of the reactants . The presence of the heptafluorobutyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzylphenyl sulfide
- (4-tert-butylbenzyl)(4-methylphenyl) sulfide
- (4-methylbenzyl)(4-methylphenyl) sulfide
- Di(4-methylphenyl) sulfide
- (3,5-dimethylphenyl)(4-methylphenyl) sulfide
- Dibenzyl sulfide
Uniqueness
Benzyl 1H,1H-heptafluorobutyl sulfide is unique due to the presence of the heptafluorobutyl group, which imparts distinct electronic and steric properties compared to other benzyl sulfides . This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and properties .
Properties
CAS No. |
200337-06-0 |
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Molecular Formula |
C11H9F7S |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H9F7S/c12-9(13,10(14,15)11(16,17)18)7-19-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
GZRYWICPWYMXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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